2,3-Norbornanedicarboxylic Acid

Description

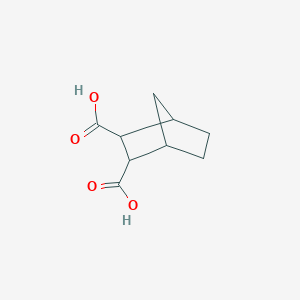

Structure

2D Structure

Properties

IUPAC Name |

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVOCRBADNIWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938141 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronadic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1724-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC238000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC237999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-NORBORNANEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Norbornanedicarboxylic Acid synthesis via Diels-Alder reaction

An In-Depth Technical Guide to the Synthesis of 2,3-Norbornanedicarboxylic Acid via the Diels-Alder Reaction

Introduction

The Diels-Alder reaction, a Nobel Prize-winning discovery by Otto Diels and Kurt Alder, stands as a cornerstone of modern organic synthesis. This [4+2] cycloaddition reaction provides a powerful and elegant method for the construction of six-membered rings.[1][2] The reaction involves the concerted interaction between a conjugated diene and a dienophile (an alkene or alkyne), forming a cyclic adduct.[2] Its utility is widespread, with applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[3]

This technical guide focuses on a classic and illustrative example of the Diels-Alder reaction: the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride from cyclopentadiene and maleic anhydride, followed by its hydrolysis to the corresponding dicarboxylic acid. This reaction is particularly valuable for demonstrating fundamental principles of stereoselectivity and kinetic versus thermodynamic control.[1][4] The bicyclic product, a norbornene derivative, serves as a versatile intermediate in further chemical synthesis.[5][6]

Reaction Mechanism and Stereochemistry

The reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile) proceeds through a concerted [4+2] cycloaddition mechanism, meaning it occurs in a single step via a cyclic transition state without the formation of intermediates.[2][7]

A key feature of this reaction is its high stereoselectivity. Cyclopentadiene, a cyclic diene, is permanently locked in the reactive s-cis conformation, which facilitates a rapid reaction.[8] Maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which makes its double bond electron-poor and thus a good target for the diene.[8]

The reaction can yield two possible diastereomeric products: the endo and exo adducts.[4]

-

Endo Adduct : The substituent group on the dienophile (the anhydride ring) is oriented syn (on the same side) to the larger bridge of the bicyclic system.

-

Exo Adduct : The substituent group is oriented anti (on the opposite side) to the larger bridge.

Under kinetic control (i.e., at lower temperatures), the endo adduct is the major product.[2] This preference is explained by "secondary orbital interactions" in the transition state, where the π-system of the electron-withdrawing carbonyl groups on the maleic anhydride favorably interacts with the developing π-bond at the back of the diene.[1][4] The exo adduct is thermodynamically more stable due to reduced steric hindrance, and its formation is favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur, allowing equilibrium to be reached.[1][5]

Caption: Diels-Alder reaction mechanism for cyclopentadiene and maleic anhydride.

Experimental Protocols

The synthesis is typically performed in two stages: the Diels-Alder cycloaddition to form the anhydride, followed by hydrolysis to yield the dicarboxylic acid. A preliminary step is often required to generate the cyclopentadiene monomer.

Part A: Preparation of Cyclopentadiene Monomer

Cyclopentadiene is highly reactive and readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene.[9][10] Therefore, the monomer must be freshly prepared before use by a "cracking" or retro-Diels-Alder reaction.[9]

Methodology:

-

Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a packed distillation column, a condenser, and a receiving flask cooled in an ice bath.[11]

-

Charge the distillation flask with 20-30 mL of dicyclopentadiene.[11][12]

-

Heat the dicyclopentadiene to reflux (oil bath temperature of 170-200 °C).[13]

-

The lower-boiling cyclopentadiene monomer (b.p. 40-42 °C) will distill over. Collect the distillate in the ice-cooled receiver.[12]

-

The freshly prepared cyclopentadiene should be kept on ice and used promptly, as it begins to dimerize again within hours at room temperature.[12]

Part B: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This exothermic reaction is typically performed at low temperatures to ensure the formation of the kinetic endo product.[3][12]

Methodology:

-

In a 125 mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 20-25 mL of ethyl acetate. Gentle warming on a hot plate may be required to facilitate dissolution.[11][12]

-

Add an equal volume (20-25 mL) of a non-polar solvent like ligroin or hexane and cool the mixture thoroughly in an ice-water bath. Some maleic anhydride may crystallize out.[9][12]

-

In a separate container, measure 6.0 mL of the freshly prepared, ice-cold cyclopentadiene.[12]

-

Add the cyclopentadiene solution dropwise to the cold, swirling maleic anhydride solution. The reaction is exothermic, and a white solid product will begin to precipitate.[11][12]

-

After the addition is complete, continue to swirl the flask in the ice bath for several minutes to ensure the reaction is complete.[12]

-

To recrystallize, heat the mixture on a hot plate until all the solid product dissolves.[12]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Beautiful plate-like crystals should form.[14]

-

Collect the white crystals by suction filtration using a Büchner funnel, wash with a small amount of cold petroleum ether or hexane, and allow them to air dry.[11]

Part C: Hydrolysis to cis-Norbornene-5,6-endo-dicarboxylic Acid

The anhydride product is converted to the dicarboxylic acid via hydrolysis.

Methodology:

-

Place 4.0 g of the synthesized cis-norbornene-5,6-endo-dicarboxylic anhydride in a 125 mL Erlenmeyer flask.[12]

-

Add 50 mL of distilled water. The anhydride is initially insoluble.[12][15]

-

Heat the mixture gently with stirring or swirling. As the mixture boils, the anhydride will melt and react with the water to dissolve.[15]

-

Continue heating until a clear, homogeneous solution is obtained.

-

Allow the solution to cool slowly to room temperature. The dicarboxylic acid will crystallize out.

-

Cool the flask in an ice bath to complete the crystallization process.

-

Collect the crystals by suction filtration, wash with a small amount of cold water, and allow them to air dry.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | 32.5 | 170 | 0.979 |

| Cyclopentadiene | C₅H₆ | 66.10 | -85 | 40-42 | 0.80 |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52-54 | 202 | 1.48 |

| cis-Norbornene-5,6-endo-dicarboxylic anhydride | C₉H₈O₃ | 164.16 | 164-166 | - | - |

| cis-Norbornene-5,6-endo-dicarboxylic acid | C₉H₁₀O₄ | 182.17 | 175 (decomposes) | - | - |

(Data sourced from[11][12][16][17])

Table 2: Typical Reaction Parameters and Yields

| Reaction Stage | Key Reagents | Solvent System | Temperature | Typical Yield |

| Anhydride Synthesis | Cyclopentadiene, Maleic Anhydride | Ethyl Acetate / Ligroin (or Hexane) | 0-10 °C | 70-90% |

| Hydrolysis | Anhydride, Water | Water | Reflux (100 °C) | >90% |

(Data sourced from[11][15][18])

Conclusion

The synthesis of this compound and its anhydride precursor via the Diels-Alder reaction of cyclopentadiene and maleic anhydride is a highly efficient and fundamentally important transformation in organic chemistry.[3] It serves as an excellent model for understanding the principles of pericyclic reactions, stereoselectivity, and the influence of kinetic and thermodynamic control. The detailed protocols provided herein offer a robust framework for the successful synthesis and isolation of these valuable bicyclic compounds, which are pivotal intermediates for further applications in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. www2.latech.edu [www2.latech.edu]

- 6. researchgate.net [researchgate.net]

- 7. thechemistryspace.quora.com [thechemistryspace.quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. studylib.net [studylib.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 12. chem.latech.edu [chem.latech.edu]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. studypool.com [studypool.com]

- 15. Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report - Edubirdie [edubirdie.com]

- 16. Solved Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic | Chegg.com [chegg.com]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

A Deep Dive into the Stereochemistry of 2,3-Norbornanedicarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane framework of norbornane has made it a valuable scaffold in medicinal chemistry and materials science. The introduction of functional groups, such as in 2,3-norbornanedicarboxylic acid, gives rise to a rich stereochemical landscape. Understanding the synthesis, separation, and distinct properties of these stereoisomers is critical for their application in designing conformationally constrained molecules, chiral ligands, and advanced polymers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, characterization, and relevant experimental protocols.

Stereoisomeric Landscape

This compound can exist as several stereoisomers due to the bicyclic nature of the norbornane core and the two stereocenters at the C2 and C3 positions. The primary distinction arises from the relative orientation of the carboxylic acid groups, leading to endo and exo diastereomers. Furthermore, each of these diastereomers can exist as a pair of enantiomers.

The key isomers discussed in this guide are:

-

endo,endo-2,3-Norbornanedicarboxylic acid: Both carboxylic acid groups are on the same side of the six-membered ring as the one-carbon bridge (C7).

-

exo,exo-2,3-Norbornanedicarboxylic acid: Both carboxylic acid groups are on the opposite side of the six-membered ring from the one-carbon bridge.

-

endo,exo-2,3-Norbornanedicarboxylic acid (trans): The carboxylic acid groups are on opposite sides of the ring.

These saturated compounds are typically synthesized from their unsaturated precursors, the 5-norbornene-2,3-dicarboxylic acids, which are themselves derived from the corresponding anhydrides.

dot```dot graph Stereoisomers { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for Isomer Types rac_endo [label="racemic\nendo,endo-diacid", fillcolor="#F1F3F4", fontcolor="#202124"]; rac_exo [label="racemic\nexo,exo-diacid", fillcolor="#F1F3F4", fontcolor="#202124"]; rac_trans [label="racemic\nendo,exo-diacid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Enantiomers R_endo [label="(+)-endo,endo", fillcolor="#FFFFFF", fontcolor="#202124"]; S_endo [label="(-)-endo,endo", fillcolor="#FFFFFF", fontcolor="#202124"]; R_exo [label="(+)-exo,exo", fillcolor="#FFFFFF", fontcolor="#202124"]; S_exo [label="(-)-exo,exo", fillcolor="#FFFFFF", fontcolor="#202124"]; R_trans [label="(+)-endo,exo", fillcolor="#FFFFFF", fontcolor="#202124"]; S_trans [label="(-)-endo,exo", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges rac_endo -- R_endo [label="resolution", color="#34A853"]; rac_endo -- S_endo [label="resolution", color="#34A853"]; rac_exo -- R_exo [label="resolution", color="#34A853"]; rac_exo -- S_exo [label="resolution", color="#34A853"]; rac_trans -- R_trans [label="resolution", color="#34A853"]; rac_trans -- S_trans [label="resolution", color="#34A853"];

// Invisible edges for layout edge [style=invis]; R_endo -- S_endo; R_exo -- S_exo; R_trans -- S_trans; }

Caption: Synthesis of the endo-anhydride via Diels-Alder reaction.

Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

The thermodynamically more stable exo isomer can be obtained by heating the endo isomer.

Protocol:

-

Place cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a reaction vessel with a high-boiling point solvent like toluene.

-

Transfer the mixture to a microwave reactor.

-

Heat the reaction mixture to 200 °C under microwave irradiation for approximately 8-15 minutes.

-

After the reaction, cool the vessel to around 110 °C and stir to promote crystallization.

-

Further cool to room temperature, and collect the precipitated exo isomer by filtration.

-

The product can be further purified by recrystallization from a suitable solvent such as benzene.

Hydrolysis to Dicarboxylic Acids

The anhydrides can be hydrolyzed to their corresponding diacids.

Protocol:

-

Suspend the desired anhydride isomer (endo or exo) in water.

-

Heat the mixture to reflux with stirring until all the solid has dissolved, indicating the hydrolysis is complete.

-

Cool the solution to room temperature and then in an ice bath to crystallize the dicarboxylic acid.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Catalytic Hydrogenation to this compound

The unsaturated diacids are converted to the saturated norbornane derivatives by catalytic hydrogenation.

Protocol:

-

Dissolve the unsaturated dicarboxylic acid (e.g., cis-5-norbornene-endo-2,3-dicarboxylic acid) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude saturated dicarboxylic acid, which can be purified by recrystallization.

dot

Caption: General synthetic workflow from starting materials to saturated diacid isomers.

Chiral Resolution of Racemic Dicarboxylic Acids

The racemic mixtures of the dicarboxylic acids can be resolved into their individual enantiomers by forming diastereomeric salts with a chiral base.

General Protocol (Example with Brucine):

-

Dissolve the racemic dicarboxylic acid in a suitable hot solvent, such as acetone or ethanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (-)-brucine) in the same solvent.

-

Add the solution of the chiral base to the solution of the racemic acid.

-

Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out first.

-

Collect the crystals by filtration. The optical purity can be checked by measuring the optical rotation and recrystallizing until a constant rotation is achieved.

-

To recover the enantiomerically pure acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Collect the pure enantiomer by filtration. The other enantiomer can be recovered from the mother liquor by evaporation and treatment with acid.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the endo and exo isomers. The rigid norbornane framework results in distinct chemical shifts for the protons and carbons depending on their stereochemical environment.

A key diagnostic feature in the ¹H NMR spectra of the 5-norbornene-2,3-dicarboxylic anhydride is the chemical shift of the protons at C2 and C3. In the exo isomer, these protons are shifted downfield by approximately 0.5 ppm compared to the endo isomer. In ¹³C NMR, the most significant difference is observed for the methylene bridge carbon (C7), which is shifted downfield by about 8.5 ppm in the exo isomer compared to the endo isomer. These differences arise from the varying anisotropic effects of the carbon-carbon double bond and the carbonyl groups in the different spatial arrangements.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Differences for Anhydride Precursors

| Isomer | Key ¹H Signal (H2/H3) | Key ¹³C Signal (C7) |

| endo | Lower field (less shielded) | Higher field (more shielded) |

| exo | Higher field (more shielded) | Lower field (less shielded) |

Note: Absolute ppm values vary with the specific derivative and solvent.

Conclusion

The stereochemistry of this compound and its precursors is well-defined, with established synthetic routes for accessing the various diastereomers. The kinetically favored endo isomer, formed through a Diels-Alder reaction, can be converted to the thermodynamically more stable exo isomer. Subsequent hydrolysis and hydrogenation provide access to the full range of saturated and unsaturated diacids. While methods for chiral resolution are established in principle, detailed quantitative data such as specific rotations and pKa values for all isomers are less commonly reported, representing an area for further investigation. The distinct spectroscopic signatures of the isomers, particularly in NMR, allow for unambiguous stereochemical assignment. This comprehensive understanding is fundamental for the rational design and application of these versatile molecules in various fields of chemical science.

An In-depth Technical Guide to the Endo and Exo Isomers of 2,3-Norbornanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endo and exo isomers of 2,3-norbornanedicarboxylic acid, compounds of significant interest in medicinal chemistry and material science. This document details their synthesis, stereochemistry, and comparative physicochemical properties, offering detailed experimental protocols and data to support further research and development. Norbornane scaffolds, due to their rigid bicyclic structure, are valuable in designing enzyme inhibitors and other drug candidates.

Core Concepts: Stereochemistry of Norbornane Systems

The stereochemistry of substituted norbornanes is defined by the relative orientation of substituents to the bicyclic ring system. In the context of 2,3-disubstituted norbornanes, the terms endo and exo describe the position of the substituents relative to the main six-membered ring.

-

Endo Isomer: The substituent is oriented towards the longer bridge of the bicyclic system.

-

Exo Isomer: The substituent is oriented away from the longer bridge.

This stereochemical difference significantly influences the physical and chemical properties of the isomers, including their stability, reactivity, and biological activity.

Synthesis of Endo and Exo Isomers

The synthesis of this compound isomers begins with the Diels-Alder reaction between cyclopentadiene and maleic anhydride, which primarily yields the kinetically favored endo-anhydride. The exo-anhydride can then be obtained through thermal isomerization of the endo isomer. Subsequent hydrolysis of each anhydride yields the corresponding dicarboxylic acid.

Signaling Pathway of Synthesis

Caption: Synthesis pathway from reactants to the final dicarboxylic acid isomers.

Experimental Protocols

Synthesis of endo-cis-5-Norbornene-2,3-dicarboxylic Anhydride

This procedure is based on the Diels-Alder reaction between cyclopentadiene and maleic anhydride.

-

Materials:

-

Maleic anhydride

-

Ethyl acetate

-

Hexane (or petroleum ether)

-

Freshly cracked cyclopentadiene

-

-

Procedure:

-

Dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate by warming the mixture in a 50-mL Erlenmeyer flask on a hot plate.[1]

-

Add 8 mL of hexane or petroleum ether to the solution.[1]

-

Cool the flask in an ice bath.

-

Add 2 mL of freshly cracked cyclopentadiene to the cooled maleic anhydride solution and swirl to mix.[1]

-

Allow the product to crystallize from the solution. The formation of a white solid indicates product formation.

-

Heat the mixture on the hot plate to redissolve the crystals, then allow it to cool slowly to recrystallize.

-

Collect the product by suction filtration and wash with cold ethyl acetate.[2]

-

Record the melting point, weight, and percentage yield.

-

Thermal Isomerization to exo-cis-5-Norbornene-2,3-dicarboxylic Anhydride

The thermodynamically more stable exo isomer is obtained by heating the endo isomer.

-

Materials:

-

endo-cis-5-Norbornene-2,3-dicarboxylic anhydride

-

Toluene (or another high-boiling solvent)

-

-

Procedure:

-

In a suitable reaction flask, dissolve the endo-anhydride in toluene. A concentration of 200g of anhydride in 600mL of toluene can be used.

-

Heat the solution to a high temperature (e.g., in a microwave reactor at 200°C for 8 minutes or by heating at 190-220°C for several hours in a conventional setup).[3]

-

Cool the reaction mixture to allow the exo-anhydride to crystallize.

-

Collect the crystals by filtration and dry them. Recrystallization from benzene or another suitable solvent can be performed for further purification.[3]

-

Hydrolysis to endo- and exo-2,3-Norbornanedicarboxylic Acid

This general procedure can be applied to both the endo and exo anhydrides.

-

Materials:

-

endo or exo-cis-5-Norbornene-2,3-dicarboxylic anhydride

-

Distilled water

-

-

Procedure:

-

In a 50-mL Erlenmeyer flask, dissolve 1 g of the anhydride in 15 mL of distilled water.[1]

-

Heat the mixture to boiling on a hot plate. Initially, an oil may form, which should dissolve upon continued heating.[1]

-

Once all the material has dissolved, remove the flask from the heat and allow it to cool to room temperature to crystallize the dicarboxylic acid.

-

Collect the product by vacuum filtration and allow it to dry.

-

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the endo and exo isomers of this compound and their anhydride precursors.

| Property | endo-Anhydride | exo-Anhydride | endo-Dicarboxylic Acid | exo-Dicarboxylic Acid |

| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ | C₉H₁₀O₄ | C₉H₁₀O₄ |

| Molecular Weight ( g/mol ) | 164.16 | 164.16 | 182.17 | 182.17 |

| Melting Point (°C) | 165-167 | 140-145[2][4][5] | 175 (dec.) | Data not found |

| pKa | Not Applicable | Not Applicable | Data not found | Data not found |

Spectroscopic Characterization

NMR and IR spectroscopy are crucial for distinguishing between the endo and exo isomers.

¹H NMR Spectroscopy

The chemical shifts of the protons at positions 2 and 3 are particularly diagnostic. In the anhydride precursors, the signal for these protons in the exo isomer is shifted downfield by approximately 0.5 ppm compared to the endo isomer.

¹³C NMR Spectroscopy

A significant difference in the ¹³C NMR spectra is observed for the methylene bridge carbon (C7). This carbon signal is shifted to a higher ppm value in the exo isomer compared to the endo isomer.

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): Broad, ~3300-2500 cm⁻¹

-

C-H stretch (alkane and alkene): ~3100-2850 cm⁻¹

-

C=O stretch (carboxylic acid): ~1700 cm⁻¹

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization of isomers.

Applications in Drug Development

Derivatives of this compound are of interest in medicinal chemistry due to their rigid scaffold, which can be used to create conformationally restricted analogs of biologically active molecules. This rigidity can lead to higher receptor affinity and selectivity. Research has explored their potential as enzyme inhibitors and as components in the synthesis of novel therapeutic agents.

Conclusion

The endo and exo isomers of this compound represent a classic example of stereoisomerism with significant implications for their chemical and physical properties. The synthetic route via the Diels-Alder reaction and subsequent isomerization and hydrolysis is well-established. This guide provides the necessary foundational information and experimental protocols for researchers to synthesize, characterize, and further investigate these valuable compounds in various scientific endeavors, including drug discovery and materials science. Further research is warranted to fully characterize the physicochemical properties, such as the pKa values and a detailed comparative analysis of the spectral data for the dicarboxylic acid isomers.

References

- 1. Cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | CAS 2746-19-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. lookchem.com [lookchem.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. cis-5-Norbornen-exo-2,3-dicarbonsäureanhydrid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE CAS 2746-19-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

physical and chemical properties of 2,3-Norbornanedicarboxylic Acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Norbornanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a bicyclic dicarboxylic acid with a rigid cage-like structure. The unique stereochemistry of the norbornane framework, with the potential for endo and exo isomers, makes this compound and its derivatives valuable building blocks in medicinal chemistry and materials science. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis, and visualizes relevant chemical pathways and workflows.

Physical and Chemical Properties

This compound, also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a white crystalline solid. Its properties are influenced by the stereochemistry of the carboxylic acid groups relative to the bicyclic ring system.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 150 °C (solvent: acetic acid) | [2] |

| Boiling Point (Predicted) | 407.7 ± 28.0 °C | [2] |

| Density (Predicted) | 1.420 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.12 ± 0.40 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [2] |

Spectral Data

Detailed spectral data for the saturated this compound isomers are not extensively reported. However, the characteristic signals can be inferred from the well-documented spectra of its unsaturated precursor, 5-norbornene-2,3-dicarboxylic acid, and related norbornane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigidity of the norbornane skeleton leads to distinct chemical shifts and coupling constants for the endo and exo isomers.

-

¹H NMR: The protons at the bridgehead (C1 and C4) and the methano bridge (C7) typically appear as multiplets. The key differentiating signals are those of the protons at C2 and C3, which are directly attached to the carboxyl-bearing carbons. In the unsaturated analogs, the protons of the exo isomer are generally shifted downfield compared to the endo isomer[1]. A similar trend is expected for the saturated compound.

-

¹³C NMR: The spectrum will show signals for the carboxyl carbons (in the range of 170-185 ppm), the bridgehead carbons, the methano bridge carbon, and the remaining methylene carbons of the bicyclic system. A notable difference between the endo and exo isomers of norbornene derivatives is the chemical shift of the C7 (methano bridge) carbon, which is significantly influenced by the stereochemistry of the substituents at C2 and C3[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid functional groups.

Table 3: Expected Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H stretch | 2500-3300 | Broad, characteristic of hydrogen-bonded carboxylic acids. |

| C-H stretch (alkane) | 2850-3000 | Aliphatic C-H stretching. |

| C=O stretch | 1700-1725 | Carbonyl stretching of the carboxylic acid. |

| C-O stretch | 1210-1320 | C-O stretching of the carboxylic acid. |

Chemical Reactivity and Synthesis

The primary chemical reactivity of this compound is associated with its carboxylic acid groups, which can undergo esterification, amidation, and salt formation.

The synthesis of this compound is typically achieved through a two-step process, starting with a Diels-Alder reaction to form the norbornene scaffold, followed by the reduction of the double bond.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride (Diels-Alder Reaction)

This protocol describes the cycloaddition of cyclopentadiene and maleic anhydride.

Methodology:

-

In a fume hood, dissolve maleic anhydride in a minimal amount of ethyl acetate in an Erlenmeyer flask with gentle warming.

-

Once dissolved, allow the solution to cool to room temperature.

-

Add freshly prepared cyclopentadiene (obtained by cracking dicyclopentadiene) dropwise to the stirred solution. The reaction is exothermic.

-

Continue stirring for 30 minutes after the addition is complete.

-

Cool the flask in an ice bath to facilitate the precipitation of the product.

-

Collect the white crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

-

Allow the product to air dry.

Hydrolysis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

This protocol details the conversion of the anhydride to the corresponding dicarboxylic acid.

Methodology:

-

Place the synthesized cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a round-bottom flask.

-

Add a sufficient amount of deionized water to the flask.

-

Heat the mixture to boiling with stirring. The anhydride may initially be insoluble.

-

Continue heating until all the solid has dissolved, indicating the completion of the hydrolysis.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to induce crystallization of the dicarboxylic acid.

-

Collect the needle-like crystals by vacuum filtration and wash with a small amount of cold water.

-

Dry the product in a desiccator.

Catalytic Hydrogenation of cis-5-Norbornene-endo-2,3-dicarboxylic Acid

This protocol describes the saturation of the double bond to yield the final product.

Methodology:

-

Dissolve cis-5-norbornene-endo-2,3-dicarboxylic acid in a suitable solvent such as acetic acid in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the flask with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

-

Carefully vent the apparatus and purge with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Recrystallize the resulting solid from a suitable solvent to yield pure endo,cis-2,3-norbornanedicarboxylic acid.

Applications in Drug Development and Research

The rigid norbornane scaffold of this compound and its derivatives is utilized to create conformationally constrained analogs of biologically active molecules. This conformational restriction can lead to enhanced binding affinity and selectivity for protein targets. Derivatives have been explored as mimics of amino acids and have shown potential in modulating receptor interactions. The dicarboxylic acid functionality also allows for its use as a linker or scaffold in the design of enzyme inhibitors and other drug candidates. Furthermore, its ability to form stable complexes with metals makes it a useful ligand in the development of coordination polymers and catalysts for organic reactions.

Conclusion

This compound is a versatile compound with a rich stereochemistry that provides a rigid scaffold for various applications in chemical and pharmaceutical research. This guide has summarized its key physical and chemical properties and provided detailed synthetic protocols. While some experimental data, such as pKa values and quantitative solubility, are not extensively documented, the information presented here offers a solid foundation for researchers and drug development professionals working with this class of compounds. Further characterization of the individual isomers would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2,3-Norbornanedicarboxylic Acid: CAS Numbers and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-norbornanedicarboxylic acid, a bicyclic dicarboxylic acid with a rigid cage-like structure that has garnered interest in various fields, including polymer chemistry and drug development. This document details the Chemical Abstracts Service (CAS) numbers, nomenclature of its stereoisomers, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.

Nomenclature and Stereoisomerism

This compound, systematically named bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a saturated bicyclic molecule. The stereochemistry of the two carboxylic acid groups on the norbornane framework gives rise to several isomers. The key terms to understand its stereoisomerism are endo, exo, cis, and trans.

-

Endo/Exo: This notation describes the relative orientation of a substituent to the bridges of the bicyclic system. In the context of 2,3-disubstituted norbornanes, the exo position is on the same side as the one-carbon bridge (C7), while the endo position is on the opposite side.

-

Cis/Trans: This describes the relative orientation of the two carboxylic acid groups to each other. In the cis isomer, both carboxylic acid groups are on the same face of the cyclopentane ring, whereas in the trans isomer, they are on opposite faces.

The combination of these descriptors leads to the following principal stereoisomers of this compound:

-

cis-endo,endo-2,3-Norbornanedicarboxylic acid

-

cis-exo,exo-2,3-Norbornanedicarboxylic acid

-

trans-endo,exo-2,3-Norbornanedicarboxylic acid

The relationship between these isomers can be visualized as follows:

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned specific registry numbers to the various isomers of this compound and its unsaturated precursor, 5-norbornene-2,3-dicarboxylic acid. It is crucial to use the correct CAS number to identify the specific stereoisomer of interest.

| Compound Name | Stereochemistry | CAS Number |

| This compound | Mixture of isomers | 1724-08-9 |

| endo,endo-2,3-Norbornanedicarboxylic acid | cis-endo | 2435-37-2[1] |

| exo,exo-2,3-Norbornanedicarboxylic acid | cis-exo | 14166-28-0 |

| 5-Norbornene-2,3-dicarboxylic acid | Mixture of isomers | 3813-52-3[2] |

| cis-endo-5-Norbornene-2,3-dicarboxylic acid | cis-endo | 3853-88-1[1] |

| cis-exo-5-Norbornene-2,3-dicarboxylic anhydride | cis-exo | 2746-19-2[3] |

| trans-5-Norbornene-2,3-dicarboxylic acid | trans | 1200-88-0[4] |

| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | cis-endo | 129-64-6[5] |

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the isomers of this compound can be used for their identification and characterization.

Table of Physical Properties

| Isomer | Melting Point (°C) |

| cis-endo-5-Norbornene-2,3-dicarboxylic acid | 175 (dec.)[6] |

| cis-exo-5-Norbornene-2,3-dicarboxylic anhydride | 140-145[7] |

Spectroscopic Data

The differentiation between the endo and exo isomers is readily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the chemical shifts of the protons at the 2 and 3 positions are significantly different. For the unsaturated anhydrides, the signal for the H2/H3 protons of the exo isomer is shifted downfield by approximately 0.5 ppm compared to the endo isomer. In the ¹³C NMR spectrum, the most notable difference is observed in the chemical shift of the methylene bridge carbon (C7), which is shifted downfield by about 8.5 ppm in the exo isomer compared to the endo isomer.

Experimental Protocols

The synthesis of this compound isomers typically involves a two-step process: a Diels-Alder reaction to form the unsaturated precursor, 5-norbornene-2,3-dicarboxylic acid, followed by catalytic hydrogenation to saturate the double bond.

Synthesis of cis-endo-5-Norbornene-2,3-dicarboxylic Anhydride

This synthesis is a classic example of a Diels-Alder reaction.

Reaction:

Procedure:

-

Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.

-

Dissolve maleic anhydride in ethyl acetate with gentle heating.

-

Cool the maleic anhydride solution in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the cooled maleic anhydride solution.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold petroleum ether.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/ligroin, to obtain pure cis-endo-5-Norbornene-2,3-dicarboxylic anhydride.

Isomerization to cis-exo-5-Norbornene-2,3-dicarboxylic Anhydride

The thermodynamically more stable exo isomer can be obtained by heating the endo isomer.

Procedure:

-

Heat the cis-endo-5-norbornene-2,3-dicarboxylic anhydride at a high temperature (e.g., 190-220 °C) for several hours.

-

The molten product is then allowed to cool and solidify.

-

The crude exo isomer can be purified by recrystallization.

Hydrolysis to Dicarboxylic Acids

The corresponding dicarboxylic acids can be obtained by the hydrolysis of the anhydrides.

Procedure:

-

Dissolve the anhydride in hot water.

-

The dicarboxylic acid will crystallize upon cooling.

-

Collect the crystals by filtration.

Catalytic Hydrogenation to this compound

The saturation of the double bond in 5-norbornene-2,3-dicarboxylic acid is achieved through catalytic hydrogenation.

Reaction:

Procedure:

-

Dissolve the desired isomer of 5-norbornene-2,3-dicarboxylic acid in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Subject the mixture to a hydrogen atmosphere (typically from a balloon or a pressurized hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or NMR spectroscopy until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Signaling Pathways and Experimental Workflows

The synthesis of the different isomers of this compound can be represented by the following workflow:

References

- 1. 5-Norbornene-2,3-dicarboxylic acid, cis-endo- | C9H10O4 | CID 6541030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 4. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. Solved IR spectrum of cis-5-norbornene-endo-2,3-dicarboxylic | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

Solubility of 2,3-Norbornanedicarboxylic Acid: A Technical Guide

Introduction

2,3-Norbornanedicarboxylic acid, also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a dicarboxylic acid with a rigid, bridged bicyclic structure. This unique molecular architecture imparts specific physical and chemical properties that are leveraged in various applications, including polymer synthesis and as a starting material for novel chemical entities. A critical parameter for researchers, scientists, and drug development professionals working with this compound is its solubility in common laboratory solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, addresses the current data gap in quantitative solubility, and offers a generalized experimental protocol for its determination.

Solubility Profile of this compound

A thorough review of publicly available scientific literature, patents, and technical data sheets reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents and water. However, some qualitative information and data on structurally related compounds have been reported, which can provide valuable context and guidance.

Qualitative and Comparative Solubility Data

The following table summarizes the available qualitative solubility information for this compound and related compounds.

| Compound | Solvent | Solubility | Source |

| This compound | Methanol | Soluble | A specific quantitative value is not provided, but it is qualitatively described as soluble. |

| bicyclo[2.2.1]heptane-2-carboxylic acid | Water | Insoluble | [2] |

| cis-endo-bicyclo(2.2.1)heptane-2,3-dicarboxylic acid, disodium salt | Water | Excellent | [1] |

| 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | PBS (pH 7.2) | Approx. 10 mg/mL | This provides a quantitative measure for a related amino acid derivative in an aqueous buffer. |

| 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | Ethanol, DMSO, Dimethylformamide | Sparingly soluble | This indicates limited solubility in these common organic solvents for a related amino acid. |

Factors Influencing Solubility

The solubility of dicarboxylic acids like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, researchers may need to determine the solubility of this compound experimentally. The following provides a generalized and robust method for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a properly calibrated pH meter for titration)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

While specific quantitative solubility data for this compound in common solvents remains elusive in the public domain, this technical guide provides the available qualitative information and a comparative context based on related compounds. The provided experimental protocol offers a robust framework for researchers to determine these values in their own laboratories. Understanding the solubility of this compound is essential for its effective use in research and development, and the methodologies and information presented here serve as a valuable resource for the scientific community.

References

Spectroscopic Characterization of 2,3-Norbornanedicarboxylic Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 2,3-Norbornanedicarboxylic Acid. It is intended for researchers, scientists, and professionals in drug development who are working with this and related bicyclic compounds. This document outlines the key spectroscopic data and provides detailed experimental protocols for the principal analytical techniques.

Introduction

This compound, also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a saturated bicyclic dicarboxylic acid.[1][2] Its rigid, strained ring system presents a unique structural framework that is of interest in organic synthesis and materials science. Accurate structural elucidation and characterization are paramount for its application. This guide focuses on the primary spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Isomerism

The structure of this compound can exist in different stereoisomeric forms (endo and exo isomers) based on the relative orientation of the carboxylic acid groups. The specific isomer dictates the precise spectroscopic data. This guide will focus on the characterization of the common isomers.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1, H4 (bridgehead) | 2.60 - 2.65 | m | |

| H2, H3 | 2.60 - 2.65 | m | |

| H7a | 2.01 - 2.04 | d | 9.5 |

| H7b | 1.47 - 1.50 | d | 9.5 |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | br s |

Note: The chemical shifts can vary slightly depending on the solvent and the specific isomer.

¹³C NMR Spectroscopy Data

| Carbon Atom | Chemical Shift (ppm) |

| C1, C4 (bridgehead) | 45.10 - 47.57 |

| C2, C3 | 45.10 - 47.57 |

| C5, C6 | 20.0 - 30.0 |

| C7 (bridge) | 30.0 - 40.0 |

| Carboxylic Acid (-COOH) | 172.74 - 179.21 |

Note: The chemical shifts can vary slightly depending on the solvent and the specific isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Vibrational Frequency (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H stretch (alkane) | 2850-3000 | |

| C=O stretch (Carboxylic Acid) | 1700 | Strong |

| C-O stretch (Carboxylic Acid) | 1200-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

| Major Fragment (m/z) | Varies based on ionization method |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrument Parameters (300 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: -10 to 220 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Clean the crystal after the measurement.

-

Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry (Electron Ionization - EI)

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, the sample is heated to induce vaporization.

-

The vaporized sample is bombarded with a beam of electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and gain structural information.

Workflow and Data Integration

The characterization of this compound typically follows a logical workflow to ensure comprehensive analysis.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive toolkit for the characterization of this compound. By integrating the data from these methods, a complete and unambiguous structural assignment can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the study and application of this compound.

References

An In-depth Technical Guide on the Thermal Stability of 2,3-Norbornanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,3-Norbornanedicarboxylic Acid, a bicyclic organic compound with significant applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the thermal behavior of this compound is critical for its application in various industrial processes and for ensuring the stability of resulting products.

Thermal Decomposition Overview

This compound exists as different stereoisomers, primarily the endo and exo forms. The thermal stability of these isomers is a key consideration in their application. The primary thermal event for this compound is an intramolecular dehydration to form the corresponding 2,3-Norbornanedicarboxylic anhydride. This is a common thermal reaction for 1,2- and 1,3-dicarboxylic acids.

The endo isomer of 5-norbornene-2,3-dicarboxylic acid, in particular, is known to undergo this transformation upon heating. The reported melting point for cis-5-Norbornene-endo-2,3-dicarboxylic acid is consistently cited as 175 °C with decomposition, indicating that the dehydration process occurs at this temperature.

While it is understood that the thermal decomposition of this compound leads to the formation of its anhydride, detailed quantitative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the diacid itself is not extensively available in the public domain. Such analyses would provide precise onset temperatures for dehydration, the corresponding mass loss, and the enthalpy of the reaction.

Quantitative Thermal Properties

The following table summarizes the available quantitative data on the thermal properties of this compound and its corresponding anhydrides. It is important to note the absence of detailed TGA and DSC data for the diacid in the reviewed literature, with the primary data point being the melting/decomposition temperature of the endo isomer.

| Compound | Isomer | Melting Point (°C) | Notes |

| cis-5-Norbornene-2,3-dicarboxylic acid | endo | 175 (decomposes) | Decomposes to form the anhydride.[1] |

| cis-5-Norbornene-2,3-dicarboxylic anhydride | endo | 165 - 167 | Stable melting point of the anhydride. |

| cis-5-Norbornene-2,3-dicarboxylic anhydride | exo | 140 - 145 | Stable melting point of the anhydride. |

Thermal Transformation Pathway

The thermal decomposition of this compound to its anhydride is a cyclization reaction involving the elimination of a water molecule. This intramolecular condensation is driven by heat and results in the formation of a stable five-membered anhydride ring.

This transformation is significant in synthetic chemistry, as the anhydride is often a more reactive and useful intermediate for further chemical modifications, such as the formation of esters, amides, and imides.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is limited, the following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on organic dicarboxylic acids. These protocols are designed to assess thermal stability and characterize thermal decomposition processes.

4.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset temperature of decomposition and the mass loss associated with the dehydration of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5-10 minutes.

-

Heat the sample from the initial temperature to a final temperature (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition from the initial point of significant mass loss.

-

Calculate the percentage of mass loss corresponding to the dehydration step (the theoretical mass loss for the formation of the anhydride from the diacid is approximately 9.88%).

-

4.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point, enthalpy of fusion (if any), and the temperature and enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5 minutes.

-

Heat the sample from the initial temperature to a temperature above the expected decomposition (e.g., 250 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic (melting) and exothermic (decomposition) peaks.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the area under the corresponding peak.

-

References

Commercial Availability and Technical Guide for 2,3-Norbornanedicarboxylic Acid Isomers: A Resource for Researchers and Drug Development Professionals

Introduction

2,3-Norbornanedicarboxylic acid, also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, and its isomers represent a class of conformationally restricted scaffolds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their rigid bicyclic structure provides a unique three-dimensional arrangement for appended functional groups, making them valuable building blocks in the design of enzyme inhibitors, peptidomimetics, and polymer-based drug delivery systems.[3][4][5] This technical guide provides a comprehensive overview of the commercial availability of this compound isomers, detailed experimental protocols for their preparation from commercially available precursors, and insights into their applications in drug development.

Commercial Availability

While this compound is commercially available, it is more common to find its anhydride precursors, specifically the endo and exo isomers of cis-5-Norbornene-2,3-dicarboxylic anhydride, readily available from various chemical suppliers. The diacid can then be obtained through hydrolysis of the corresponding anhydride.

Below is a summary of commercially available this compound and its common anhydride precursors. Purity levels and physical properties can vary between suppliers, and it is recommended to consult the specific certificate of analysis for each product.

Table 1: Commercial Availability of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Suppliers (Representative) |

| This compound | 1724-08-9 | C₉H₁₂O₄ | 184.19 | ≥98.0% | Sigma-Aldrich, TCI, Santa Cruz Biotechnology[6][7][8] |

Table 2: Commercial Availability of cis-5-Norbornene-2,3-dicarboxylic Anhydride Isomers

| Isomer | Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Suppliers (Representative) |

| endo | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | 129-64-6 | C₉H₈O₃ | 164.16 | ≥98% | 164-167[9] | Sigma-Aldrich, Fisher Scientific, TCI[10] |

| exo | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | 2746-19-2 | C₉H₈O₃ | 164.16 | ≥95% | 140-145 | Sigma-Aldrich, TCI, Home Sunshine Pharma[11] |

Synthesis and Isomerization

The primary route to this compound isomers begins with the Diels-Alder reaction of cyclopentadiene and maleic anhydride. This reaction kinetically favors the formation of the endo isomer of cis-5-norbornene-2,3-dicarboxylic anhydride. The thermodynamically more stable exo isomer can be obtained through thermal or microwave-assisted isomerization of the endo isomer.

Experimental Protocols

Protocol 1: Hydrolysis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride to endo-2,3-Norbornanedicarboxylic Acid

This protocol outlines the conversion of the commercially available endo-anhydride to the corresponding diacid.

Materials:

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place a magnetic stir bar and a desired amount of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride into a round-bottom flask.

-

Add a sufficient amount of deionized water to the flask to fully dissolve the anhydride upon heating. A typical ratio is 10-20 mL of water per gram of anhydride.

-

Attach a reflux condenser to the flask and place the apparatus in a heating mantle on a magnetic stirrer.

-

Heat the mixture to reflux with stirring. The anhydride will gradually dissolve as it hydrolyzes to the diacid. Continue refluxing for 30-60 minutes to ensure complete conversion.

-

After the reflux period, remove the heating mantle and allow the solution to cool slowly to room temperature.

-

As the solution cools, the endo-2,3-norbornanedicarboxylic acid will crystallize. For maximum yield, the flask can be placed in an ice bath for 30 minutes to further promote crystallization.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the pure endo-2,3-norbornanedicarboxylic acid.

Protocol 2: Hydrolysis of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride to exo-2,3-Norbornanedicarboxylic Acid

The procedure for the hydrolysis of the exo-anhydride is analogous to that of the endo-isomer.

Materials:

-

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Follow steps 1-9 as outlined in Protocol 1, substituting cis-5-Norbornene-exo-2,3-dicarboxylic anhydride for the endo-isomer. The resulting product will be exo-2,3-norbornanedicarboxylic acid.

Applications in Drug Development

The rigid norbornane scaffold is a valuable tool in rational drug design, allowing for the precise positioning of pharmacophoric groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1]

Case Study: Intermediate in the Synthesis of Lurasidone

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is a key intermediate in the synthesis of the atypical antipsychotic drug Lurasidone.[12] The anhydride is first converted to the corresponding imide, which then undergoes further reactions to form the final active pharmaceutical ingredient.

Protocol 3: Synthesis of cis-5-Norbornene-exo-2,3-dicarboximide (Lurasidone Intermediate) [13]

Materials:

-

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride

-

Urea or Ammonium Formate

-

N,N-dimethylformamide (DMF) or xylene

-

Three-necked flask

-

Heating mantle with temperature control

-

Stirrer

-

Apparatus for solvent removal under reduced pressure (e.g., rotary evaporator)

-

Water for recrystallization

-

Filtration apparatus

Procedure:

-

In a 250 mL three-necked flask, combine 20g of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 14.6g of urea (or 15.3g of ammonium formate), and 30 mL of an appropriate solvent (e.g., xylene or DMF).[13]

-

Heat the mixture to 135-140°C with stirring and maintain this temperature for 6-7 hours.[13]

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from approximately 120 mL of water.

-

Filter the recrystallized product and dry the filter cake at 70°C to yield cis-5-norbornene-exo-2,3-dicarboximide.[13]

Peptidomimetics

The rigid norbornane framework can be used to mimic the secondary structures of peptides, such as β-turns. By replacing flexible peptide backbones with this scaffold, researchers can develop more stable and potent therapeutic agents. Cationic norbornanes have been synthesized as peptidomimetics and evaluated for their antibacterial activity.[3][4][14][15]

Conclusion

This compound and its isomers are versatile building blocks for researchers in drug discovery and materials science. While the diacids themselves are commercially available, their anhydride precursors, particularly the endo and exo isomers of cis-5-norbornene-2,3-dicarboxylic anhydride, are more readily sourced. Simple and efficient hydrolysis protocols allow for the convenient preparation of the corresponding diacids. The unique conformational rigidity of the norbornane scaffold makes these compounds highly valuable for the rational design of novel therapeutics, as exemplified by their use in the synthesis of Lurasidone and as a platform for the development of peptidomimetic antibacterial agents. This guide provides a foundational resource for the procurement and application of these important chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. The Use of Conformational Restriction in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and evaluation of cationic norbornanes as peptidomimetic antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of cationic norbornanes as peptidomimetic antibacterial agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US20140179922A1 - Intermediate compounds and process for the preparation of lurasidone and salts thereof - Google Patents [patents.google.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 1724-08-9 [chemicalbook.com]

- 8. This compound | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.p212121.com [store.p212121.com]

- 10. cis-5-Norbornene-endo-2,3-dicarboxylic acid 98 3813-52-3 [sigmaaldrich.com]

- 11. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE CAS 2746-19-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]